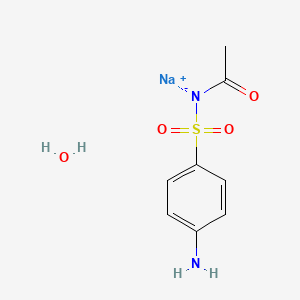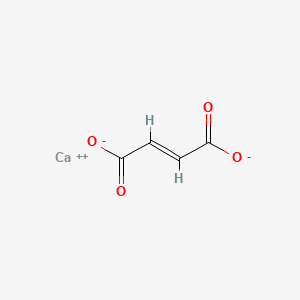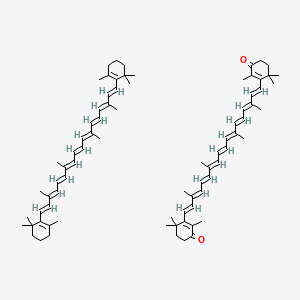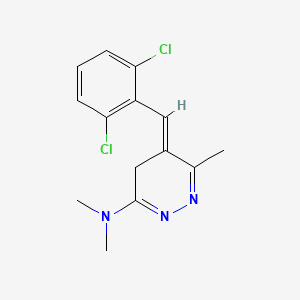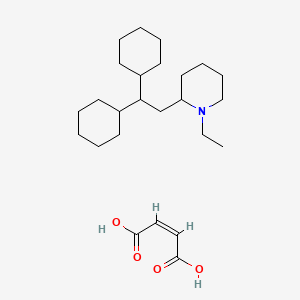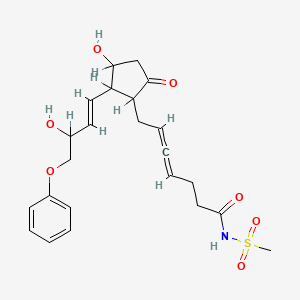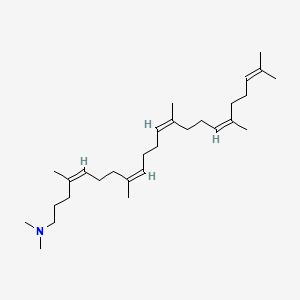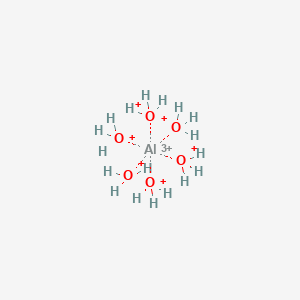
Aluminum;hexaoxidanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexaaquaaluminium(3+) is an aluminium coordination entity.
科学的研究の応用
Neurotoxicity and Cognitive Effects
Research on aluminum (Al) has significantly focused on its neurotoxic effects. Studies have shown that acute administration of aluminum compounds like aluminum chloride (AlCl3) can result in behavioral deficits, cognitive disturbances, and neurochemical dysfunctions in rats. This is attributed to aluminum's ability to promote oxidative stress, impair antioxidant defense systems, and alter brain neurochemistry, leading to histopathological alterations in brain regions such as the hippocampus and cortex (Liaquat et al., 2019).
Energy Storage and Industrial Applications
Aluminum hydride (AlH3) and related compounds are emerging as promising materials in energy storage. Due to their high energy density, they have been used or proposed for use in rocket fuels, explosives, reducing agents, and as a hydrogen source for portable fuel cells. This reflects the ongoing research and development in the synthesis and application of aluminum-based materials in energy storage technologies (Graetz et al., 2011).
Neurodegenerative Diseases
Aluminum exposure has been linked to several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), dementia, and Parkinsonism. The exact mechanism of aluminum toxicity is not fully understood, but evidence suggests it can potentiate oxidative stress and inflammatory events, leading to cell death. Aluminum is considered a well-established neurotoxin with effects such as oxidative stress, apoptosis, and Neurofibrillary tangle (NFT) formation (Maya et al., 2016).
NMR Spectroscopy in Material Science
(27)Al Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool in material science for studying the local environment of aluminum. Recent advancements in (27)Al NMR techniques have significantly improved the characterization of aluminum-based materials like zeolites, aluminophosphates, and metal-organic-frameworks, providing insight into their structure and chemistry (Haouas et al., 2016).
Interaction with Biological Systems
Studies have shown that aluminum can interact with biological systems in various ways. For instance, research on rat brain regions revealed that silicon (SiO2) reacts with Al3+ to form hydroxyaluminosilicates, which can reduce aluminum's bioavailability and toxicity. This has implications for understanding aluminum's effects on the human body and finding potential protective measures (Noremberg et al., 2015).
特性
分子式 |
AlH18O6+9 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC名 |
aluminum;hexaoxidanium |
InChI |
InChI=1S/Al.6H2O/h;6*1H2/q+3;;;;;;/p+6 |
InChIキー |
YPUVTLQZHBUGSK-UHFFFAOYSA-T |
正規SMILES |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Al+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


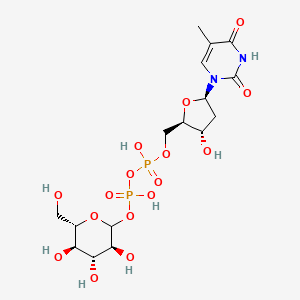
![N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B1239804.png)
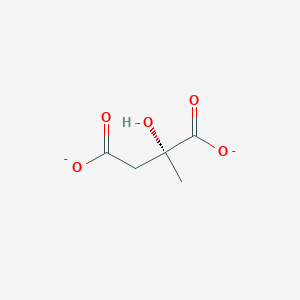

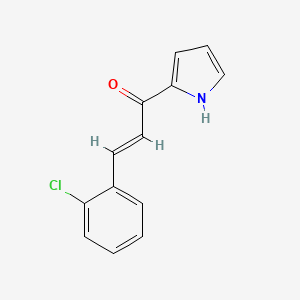
![(E)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide](/img/structure/B1239811.png)
